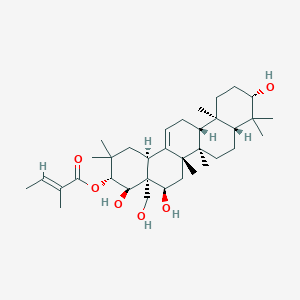![molecular formula C18H14N4O7S B098137 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid CAS No. 15347-52-1](/img/structure/B98137.png)
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid is a complex organic compound known for its unique chemical properties and applications. It is characterized by the presence of a dinitrophenyl group, an aniline group, and a benzenesulphonic acid group. This compound is often used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid typically involves the reaction of 2,4-dinitrochlorobenzene with aniline in the presence of a base, followed by sulfonation. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures (around 50-70°C).
Solvent: Common solvents used include acetone and aqueous sodium bicarbonate.
Catalysts: No specific catalysts are required, but the presence of a base like sodium bicarbonate facilitates the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with controlled temperature and pH conditions to ensure high yield and purity. The process may include:
Reactors: Use of stainless steel reactors to withstand the corrosive nature of the reactants.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The compound exerts its effects primarily through its ability to interact with amino groups in proteins and peptides. The dinitrophenyl group acts as an electrophile, forming stable covalent bonds with nucleophilic amino groups. This interaction can inhibit enzyme activities or alter protein functions, making it useful in various biochemical assays.
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide:
Uniqueness: 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its sulfonic acid group enhances its solubility in water, making it more versatile compared to other dinitrophenyl derivatives.
Propriétés
Numéro CAS |
15347-52-1 |
|---|---|
Formule moléculaire |
C18H14N4O7S |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
2-anilino-5-(2,4-dinitroanilino)benzenesulfonic acid |
InChI |
InChI=1S/C18H14N4O7S/c23-21(24)14-7-9-15(17(11-14)22(25)26)20-13-6-8-16(18(10-13)30(27,28)29)19-12-4-2-1-3-5-12/h1-11,19-20H,(H,27,28,29) |
Clé InChI |
OMOSYYVYEGXVHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
| 6373-74-6 15347-52-1 |
|
Numéros CAS associés |
6373-74-6 (hydrochloride salt) |
Synonymes |
2-anilino-5-(2,4-dinitroanilino)benzenesulfonic acid monosodium salt 5-((2,4-dinitrophenyl)amino)-2-(phenylamino)benzenesulfonic acid monosodium salt Acid Fast Yellow AG Acid Fast Yellow E5R C.I. Acid Orange 3 CI acid orange 3 CI acid orange 3 sodium salt sodium 4-(2,4-dinitroanilino)diphenylamine-2-sulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Chloro-[chloro(diethyl)silyl]oxy-diethylsilane](/img/structure/B98071.png)





![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)
![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)
